(R)-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
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Overview
Description
®-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenyl group and a 6-phenylpyridin-2-yl group, making it a valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step reactions. One common method includes the Biginelli multi-component condensation followed by Suzuki C–C cross-coupling . The Biginelli reaction is used to form the oxazole ring, while the Suzuki coupling introduces the phenyl and pyridinyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stereochemistry of the compound.
Chemical Reactions Analysis
Types of Reactions
®-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
®-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of ®-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine: Similar in structure but contains a triazine ring instead of an oxazole ring.
2,4,5,6-Tetrasubstituted pyrimidines: These compounds share the pyridinyl group but differ in the core structure.
Uniqueness
®-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both phenyl and pyridinyl groups. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4R)-4-phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-3-8-15(9-4-1)17-12-7-13-18(21-17)20-22-19(14-23-20)16-10-5-2-6-11-16/h1-13,19H,14H2/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYPCOPRSGDQGZ-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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